molecular formula C17H16ClN3O6S B5136939 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide

2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide

Cat. No. B5136939
M. Wt: 425.8 g/mol
InChI Key: DRFKYUXGMFECFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the enzyme. GSK-3 plays a crucial role in the Wnt signaling pathway, which regulates cell proliferation, differentiation, and survival. By inhibiting GSK-3, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide promotes the stabilization and nuclear translocation of beta-catenin, a key component of the Wnt signaling pathway. This leads to the activation of downstream target genes, resulting in various cellular responses.
Biochemical and physiological effects:
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the expression of pluripotency markers and promote the differentiation of embryonic stem cells into various cell types. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to promote the proliferation and survival of neural stem cells and enhance the regeneration of damaged neurons. 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has also been shown to induce apoptosis and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in lab experiments is its potency and selectivity for GSK-3. This allows for the specific inhibition of GSK-3 without affecting other kinases. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to have low toxicity and is well-tolerated in vivo. One limitation of using 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide is its high cost, which may limit its use in large-scale experiments.

Future Directions

1. Investigate the potential therapeutic applications of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Explore the use of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in tissue engineering and regenerative medicine.
3. Investigate the potential anti-cancer properties of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in various cancer types.
4. Study the long-term effects of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide on stem cell differentiation and proliferation.
5. Investigate the potential use of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide involves several steps, including the reaction of 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthranilic acid chloride. This intermediate is then reacted with 4-(4-morpholinylsulfonyl)aniline to form 4-(4-morpholinylsulfonyl)phenyl-5-nitroanthranilic acid. Finally, the amide bond is formed between 4-(4-morpholinylsulfonyl)phenyl-5-nitroanthranilic acid and 2-chlorobenzoyl chloride to form 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to enhance the proliferation and survival of neural stem cells and promote the regeneration of damaged neurons. 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis and inhibit the growth of cancer cells.

properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O6S/c18-16-6-3-13(21(23)24)11-15(16)17(22)19-12-1-4-14(5-2-12)28(25,26)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFKYUXGMFECFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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